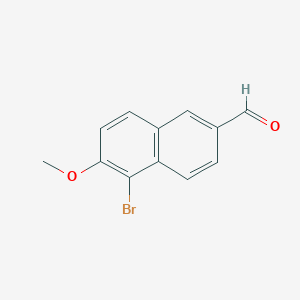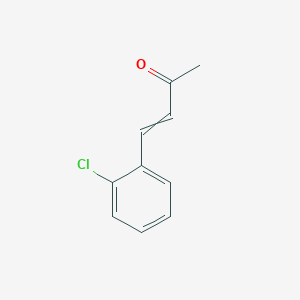
4-(2-chlorophenyl)but-3-en-2-one
描述
4-(2-chlorophenyl)but-3-en-2-one is an organic compound with the chemical formula C10H9ClO. It is a derivative of benzylideneacetone, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
4-(2-chlorophenyl)but-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
C6H4ClCHO+CH3COCH3→C6H4ClCH=CHCOCH3+H2O
Industrial Production Methods
Industrial production of 2-chlorobenzylideneacetone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(2-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-chlorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-chlorobenzylideneacetone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
Benzylideneacetone: Lacks the chlorine substitution, making it less reactive in certain reactions.
Dibenzylideneacetone: Contains two benzylidene groups, leading to different chemical properties and applications.
Cinnamaldehyde: Similar structure but with an aldehyde group instead of a ketone.
Uniqueness
4-(2-chlorophenyl)but-3-en-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. This substitution can influence its chemical behavior and make it a valuable compound in various applications.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |
InChI 键 |
FHDSETHROOWFCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC=CC=C1Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
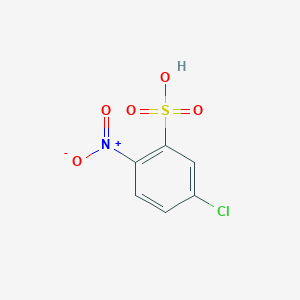
![4-Chloro-2-[(cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B8761148.png)
![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
![Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8761161.png)
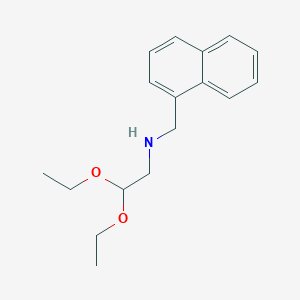
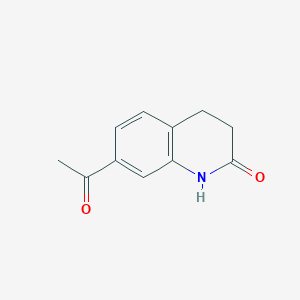
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8761183.png)
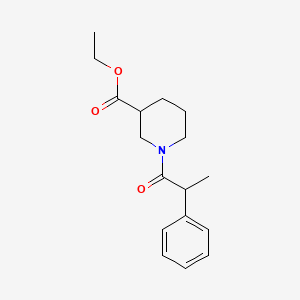
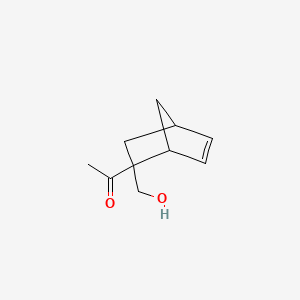
![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
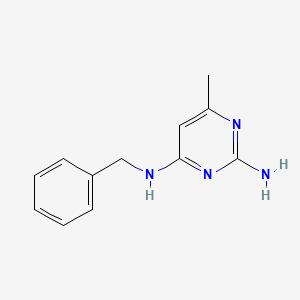
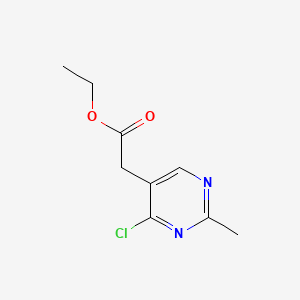
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
